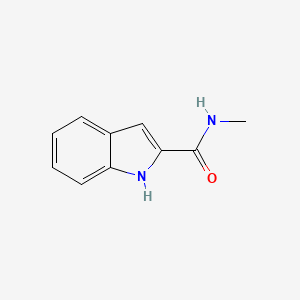

N-methyl-1H-indole-2-carboxamide

Overview

Description

N-Methyl-1H-indole-2-carboxamide is a marine-derived natural product first isolated from the fungus Neosartorya pseudofischeri . It is characterized as a white solid with a crystal structure confirmed by single-crystal X-ray diffraction . The compound’s molecular formula is C₁₀H₁₀N₂O, featuring a methyl group at the indole nitrogen and a carboxamide moiety at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1H-indole-2-carboxamide typically involves the methylation of indole-2-carboxylic acid. One common method includes the reaction of indole-2-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate to form the N-methylated product. This is followed by the conversion of the carboxylic acid to the carboxamide using reagents like thionyl chloride and ammonia .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: N-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research Findings:

N-methyl-1H-indole-2-carboxamide has been synthesized as part of a series of indole-2-carboxamides targeting the inhibition of MmpL3, a crucial transporter in mycobacterial species. This compound demonstrated potent activity against various mycobacteria, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) like M. abscessus and M. avium, while showing minimal cytotoxicity to human cell lines (THP-1) .

Case Study:

In a study focused on developing new antibiotics for NTM infections, compounds structurally related to this compound were evaluated for their efficacy against both fast and slow-growing mycobacteria. The results indicated that these compounds could serve as strong candidates for further preclinical testing due to their selective action and low toxicity .

Neuroprotective Effects

Research Findings:

this compound has been identified as a derivative of N-acetylserotonin that can cross the blood-brain barrier effectively. It exhibits neuroprotective properties by inhibiting the NLRP3 inflammasome and activating the PI3K/Akt/Nrf2 pathway, which is crucial in models of hypoxic-ischemic brain damage .

Case Study:

A study published in Neurochemical Research highlighted the efficacy of this compound in reducing neuronal injury during hypoxic conditions, suggesting its potential use in treating neonatal hypoxic-ischemic encephalopathy (HIE), a leading cause of disability in newborns .

Antiviral Applications

Research Findings:

Indole-2-carboxamides, including this compound, have shown promise as inhibitors of alphavirus replication. In experimental models, these compounds conferred protection against neuroadapted Sindbis virus infections in mice, indicating their potential as antiviral agents .

Case Study:

Further optimization of these indole derivatives led to significant improvements in potency against western equine encephalitis virus (WEEV) and enhanced pharmacokinetic profiles, suggesting that modifications to the chemical structure can lead to more effective antiviral therapies .

Other Biological Activities

Research Findings:

In addition to its antimicrobial and neuroprotective properties, this compound has been explored for its role in modulating metabolic pathways. For instance, it has been included in studies evaluating lipid-lowering activities in hyperlipidemic models .

Case Study:

A specific investigation into derivatives of indole-2-carboxamides revealed their potential as anti-hyperlipidemic agents in animal models, highlighting their versatility beyond just antimicrobial or neuroprotective functions .

Summary Table

Mechanism of Action

The mechanism of action of N-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the carboxamide group, which can act as a hydrogen bond donor or acceptor .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Key Observations :

- Positional Substitutions : Derivatives with halogen (Cl, Br) or alkyl (hexyl, methyl) groups at the 3-, 4-, 5-, or 6-positions of the indole ring are common, influencing bioactivity and solubility .

- Side Chain Diversity : Bulky groups like adamantyl or azidophenethyl enhance target specificity (e.g., anti-mycobacterial or photo-crosslinking applications) .

Key Observations :

- Natural vs. Synthetic : The N-methyl derivative is isolated naturally, while analogs require multi-step syntheses (e.g., coupling reactions, column chromatography) .

- Yield Variability : Yields range from 31% (adamantyl derivative) to 88% (cyclopropyl analog, ), influenced by steric hindrance and reaction conditions.

Pharmacological Activities

Key Observations :

- Activity Correlation : Substitutions dictate functionality. For example, azido groups enable photoactivation , while adamantyl groups enhance anti-mycobacterial potency .

- Lack of Data for N-Methyl Derivative : Despite its structural simplicity, the natural N-methyl compound’s bioactivity remains underexplored in the provided evidence.

Physical and Spectral Properties

Key Observations :

Biological Activity

N-methyl-1H-indole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound consists of an indole structure substituted with a methyl group at the nitrogen atom and a carboxamide group at the second position. This configuration is crucial in determining its biological activity. The synthesis of this compound typically involves the reaction of indole derivatives with appropriate carboxylic acids or their derivatives, often employing various coupling agents to facilitate the formation of the amide bond .

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, derivatives of indole-2-carboxamides were tested for their effectiveness against breast cancer (MCF-7) and other types of cancer cells. The most potent compounds in these studies exhibited GI50 values (the concentration required to inhibit cell growth by 50%) comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Antiproliferative Activity of Indole-2-Carboxamides

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5d | MCF-7 | 1.05 | Inhibition of CDK2 and EGFR |

| 5e | MCF-7 | 1.10 | Induction of apoptosis |

| 5h | A-549 | 1.20 | Multi-target kinase inhibition |

| Doxorubicin | MCF-7 | 1.10 | DNA intercalation |

The mechanism of action includes the induction of apoptosis, which is evidenced by increased activity of apoptotic markers such as Caspases 3, 8, and 9 , along with alterations in levels of Bax and Bcl2 proteins .

Antimicrobial Activity

This compound has also shown promise as an antimycobacterial agent . In phenotypic screening against Mycobacterium tuberculosis, it demonstrated low micromolar potency, indicating potential as a therapeutic agent for tuberculosis . The structure-activity relationship (SAR) studies suggest that modifications to the indole ring can enhance antimicrobial efficacy while maintaining favorable pharmacokinetic properties.

Table 2: Antimycobacterial Activity

| Compound | MIC (µM) | Comments |

|---|---|---|

| This compound | 0.8 | Promising candidate for TB treatment |

| Indole derivative X | 0.5 | Enhanced activity with alkyl substitutions |

Case Study 1: Anticancer Evaluation

In a study focusing on a series of indole derivatives, this compound was evaluated alongside other analogs for its ability to inhibit cancer cell proliferation. The results indicated that compounds with specific substitutions on the indole ring exhibited significantly improved antiproliferative activity compared to their non-substituted counterparts .

Case Study 2: Antimycobacterial Screening

Another investigation involved screening various indole derivatives against M. tuberculosis. The study found that this compound had a MIC value that positioned it among leading candidates for further development in tuberculosis therapy. The research emphasized the importance of structural modifications to optimize solubility and metabolic stability without compromising efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-methyl-1H-indole-2-carboxamide derivatives?

- Answer : Three primary methods are used:

- Amide Coupling (Method A) : Carboxylic acids (e.g., 4,6-difluoro-1H-indole-2-carboxylic acid) react with amines (e.g., rimantadine hydrochloride) using EDC·HCl, HOBt, and DIPEA in DMF. Purification involves column chromatography (CH₂Cl₂/MeOH gradients) to achieve >95% purity .

- Acylation (Method B) : Indole-2-carboxylates react with acyl chlorides (e.g., 3-chlorobenzoyl chloride) in pyridine, followed by preparative HPLC .

- N-Boc Deprotection (Method C) : Boc-protected amines are treated with trifluoroacetic acid (TFA) in CH₂Cl₂, neutralized with NaHCO₃, and purified via TLC .

Q. How are this compound derivatives structurally characterized?

- Answer : Characterization relies on:

- ¹H/¹³C NMR : Key signals include indole NH (~δ 9–11 ppm), methylamide protons (δ ~3.0–3.5 ppm), and aromatic protons (δ 6–8 ppm) .

- HRMS/ESI-MS : Validates molecular ions (e.g., [M+H]⁺ for compound 8 : calculated 309.4, observed 309.3) .

- Elemental Analysis : Confirms purity (>95%) and stoichiometry .

Q. What purification techniques ensure high yields and purity for these compounds?

- Answer :

- Column Chromatography : Gradients of CH₂Cl₂/MeOH (Method A) resolve polar impurities .

- Preparative HPLC : Critical for isolating acylated derivatives (Method B) with low yields (e.g., 30% for compound 11b ) .

- Trituration : Acetone/diethyl ether trituration removes unreacted starting materials (e.g., compound 26 : 37% yield) .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yielding reactions (e.g., 30% for compound 11b)?

- Answer :

- Reagent Stoichiometry : Increasing acyl chloride equivalents (e.g., 1.5–2.0 eq) enhances reactivity in Method B .

- Solvent Optimization : Replacing pyridine with DMAP in DMF improves acylation efficiency .

- Temperature Control : Maintaining 0–5°C during coupling reduces side reactions .

Q. What strategies resolve discrepancies in biological activity data across structural analogs?

- Answer :

- Structure-Activity Relationship (SAR) Studies :

- Anti-mycobacterial activity correlates with lipophilic substituents (e.g., adamantyl groups in compound 8 vs. benzyl in 9a ) .

- Lipid-lowering effects in hyperlipidemic rats depend on electron-withdrawing groups (e.g., 4,6-difluoro substitution in compound 8h ) .

- In Silico Modeling : Docking studies predict binding to mycobacterial membrane protein large 3 (MmpL3) for anti-TB candidates .

Q. How do experimental models (e.g., Triton WR-1339-induced hyperlipidemia) validate therapeutic potential?

- Answer :

- In Vivo Models : Compounds like 1–6 reduce serum triglycerides (30–50%) and LDL (25–40%) in rats via inhibition of hepatic lipase (HPLG) .

- Dose-Response Curves : EC₅₀ values (e.g., 10–50 µM) guide lead optimization .

Q. What analytical challenges arise in quantifying metabolic stability of photoactivatable derivatives?

- Answer :

- Photodegradation Studies : UV exposure (254 nm) of compounds like 28 (50% degradation in 2 h) requires LC-MS/MS with deuterated internal standards .

- Metabolite ID : High-resolution mass spectrometry (HRMS) identifies hydroxylated and glucuronidated metabolites .

Q. Key Methodological Insights

- Contradictions : Low yields in Method B (e.g., 30% for 11b ) highlight sensitivity to steric hindrance; switching to bulkier amines (e.g., piperazine) improves reactivity .

- Biological Relevance : Anti-mycobacterial activity is structure-dependent, with adamantyl groups enhancing membrane penetration .

Properties

IUPAC Name |

N-methyl-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9/h2-6,12H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIOMWQLXUWOJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80875879 | |

| Record name | 1H-INDOLE-2-CARBOXAMIDE, N-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69808-71-5 | |

| Record name | 1H-INDOLE-2-CARBOXAMIDE, N-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-1H-indole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.